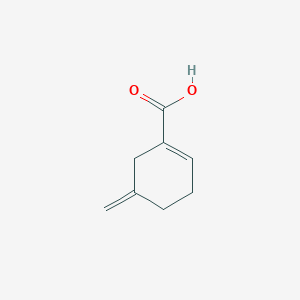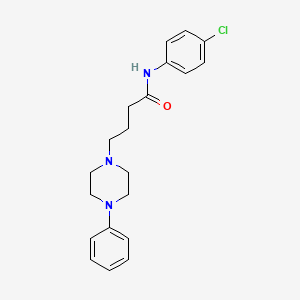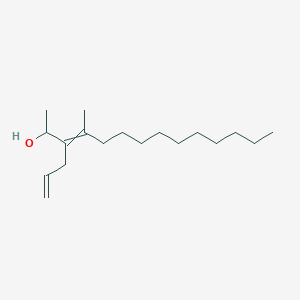![molecular formula C18H17N3O B14193534 3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile CAS No. 922168-67-0](/img/structure/B14193534.png)
3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound known for its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction, where a diethylamino group is introduced to a phenoxybenzene core. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile primarily involves its role as a photoinitiator. Upon exposure to light, the compound undergoes photo-oxidation or photo-reduction, generating reactive species such as radicals or cations. These reactive species initiate polymerization reactions, leading to the formation of polymeric materials . The molecular targets and pathways involved include the interaction with monomers and the subsequent formation of polymer chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)-4,6-diphenyl-benzene-1,3-dicarbonitrile: Another photoinitiator with similar applications in photopolymerization.
4-(Diethylamino)phenyl-2,3-dicyanobenzene: Known for its use in the development of fluorescent materials.
Uniqueness
3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile stands out due to its specific structural configuration, which imparts unique photophysical properties. Its ability to efficiently initiate polymerization under various light conditions makes it a valuable compound in the field of material science .
Propriétés
Numéro CAS |
922168-67-0 |
|---|---|
Formule moléculaire |
C18H17N3O |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
3-[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H17N3O/c1-3-21(4-2)15-8-6-9-16(11-15)22-18-10-5-7-14(12-19)17(18)13-20/h5-11H,3-4H2,1-2H3 |
Clé InChI |
MHCQEGVQILKXCA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=CC=C1)OC2=CC=CC(=C2C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)


![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)

![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)



![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)
